molecular formula C15H20N2O B7629653 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one

1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one

Cat. No. B7629653
M. Wt: 244.33 g/mol
InChI Key: NXVRNKBPFDJDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one is a chemical compound used in scientific research for its potential therapeutic applications. It is also known as SKF-82958 and belongs to the class of dopamine receptor agonists.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one involves binding to dopamine receptors in the brain. It has a high affinity for the D1 receptor subtype and a lower affinity for the D2 receptor subtype. Activation of these receptors leads to the release of dopamine, which in turn activates downstream signaling pathways and produces its therapeutic effects.
Biochemical and Physiological Effects
1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one has been shown to have several biochemical and physiological effects in the brain. It increases dopamine release, which is important for the regulation of movement, mood, and motivation. It also increases the activity of certain brain regions involved in reward processing, which may be useful in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one in lab experiments is its high affinity for the D1 receptor subtype. This allows for more specific targeting of this receptor subtype and reduces the potential for off-target effects. However, one limitation of using this compound is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research and development of 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one. One potential direction is the development of more potent and selective dopamine receptor agonists for the treatment of neurological disorders. Another direction is the exploration of the potential therapeutic effects of this compound in other areas, such as pain management and mood disorders. Finally, the development of more efficient synthesis methods for this compound could reduce the cost and time required for its production.
Conclusion
In conclusion, 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action involves binding to dopamine receptors in the brain and increasing dopamine release. While its complex synthesis process is a limitation, its high affinity for the D1 receptor subtype is an advantage. Further research and development of this compound could lead to new treatments for neurological disorders and other areas of medicine.

Synthesis Methods

The synthesis of 1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one involves several steps. The first step is the synthesis of 4-methyl-2,3-dihydro-1H-inden-1-amine, which is then reacted with 1-methylpyrrolidin-2-one to form the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one has been extensively studied for its potential application in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It acts as a dopamine receptor agonist and has been shown to increase dopamine release in the brain, which is important for the regulation of movement, mood, and motivation.

properties

IUPAC Name

1-methyl-3-[(4-methyl-2,3-dihydro-1H-inden-1-yl)amino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10-4-3-5-12-11(10)6-7-13(12)16-14-8-9-17(2)15(14)18/h3-5,13-14,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVRNKBPFDJDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)NC3CCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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